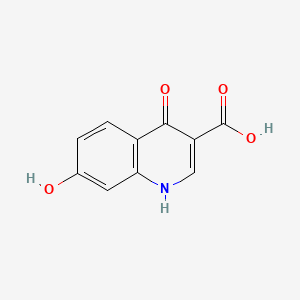

4,7-Dihydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound 4,7-Dihydroxy-3-quinolinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dihydroxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dihydroxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-5-1-2-6-8(3-5)11-4-7(9(6)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGSZGACXQALEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212885 |

Source

|

| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-27-4 |

Source

|

| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63463-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,7-Dihydroxyquinoline-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,7-Dihydroxyquinoline-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,7-dihydroxyquinoline-3-carboxylic acid scaffold is a crucial pharmacophore found in numerous biologically active compounds, serving as a foundational structure in the development of therapeutic agents, including potent enzyme inhibitors and antimicrobials.[1][2] This technical guide provides a comprehensive exploration of the predominant synthetic pathway to this vital molecule: the Gould-Jacobs reaction. We delve into the mechanistic underpinnings of this classic method, provide detailed, field-proven experimental protocols for both classical thermal and modern microwave-assisted synthesis, and offer insights into reaction optimization. The content herein is structured to empower researchers with the necessary knowledge to confidently and efficiently synthesize and explore derivatives of this important heterocyclic system.

Part 1: The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and versatility, particularly for preparing 4-hydroxyquinoline derivatives.[3] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.[4][5]

The process begins with the nucleophilic attack of an aniline derivative on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This condensation step forms a stable anilidomethylenemalonate intermediate.[3] The critical, energy-intensive step is the subsequent intramolecular thermal cyclization. This pericyclic reaction, requiring temperatures often exceeding 250°C, closes the quinoline ring system to yield an ethyl 4-hydroxyquinoline-3-carboxylate.[3][6] The reaction concludes with the saponification (hydrolysis) of the ester group to the desired carboxylic acid.

The causality behind this pathway is elegant: the electron-rich aniline attacks the electron-deficient alkene of DEEM, creating an intermediate perfectly poised for a 6-electron electrocyclization, a thermally allowed process that forms the heterocyclic ring.[7][8]

Caption: General mechanism of the Gould-Jacobs reaction.

Part 2: Strategic Synthesis of 4,7-Dihydroxyquinoline-3-carboxylic Acid

The synthesis of the title compound is a direct application of the Gould-Jacobs reaction, where strategic reactant selection is paramount. To achieve the desired 7-hydroxy substitution, the starting aniline must possess a hydroxyl group at the meta-position.

2.1 Reactant Selection and Rationale

-

Aniline Source: 3-Aminophenol is the logical precursor. The amino group serves as the nucleophile for the initial condensation, while the hydroxyl group at the 3-position will become the 7-hydroxy group in the final quinoline ring system. The Gould-Jacobs reaction is known to be particularly effective for anilines bearing electron-donating groups at the meta-position.[7]

-

Malonate Source: Diethyl ethoxymethylenemalonate (DEEM) is the standard reagent that provides the three-carbon chain necessary to form the pyridine ring and introduces the carboxylate group at the 3-position.[9]

2.2 Synthesis Pathway

The synthesis proceeds in three discrete, verifiable stages:

-

Condensation: 3-Aminophenol reacts with DEEM, typically with gentle heating, to eliminate ethanol and form ethyl 2-(3-hydroxyanilino)methylenemalonate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) or via microwave irradiation to induce cyclization, yielding ethyl 4,7-dihydroxyquinoline-3-carboxylate.[1][10]

-

Saponification: The resulting ethyl ester is hydrolyzed with a strong base, such as sodium hydroxide, followed by acidic workup to precipitate the final product, 4,7-dihydroxyquinoline-3-carboxylic acid.[11]

Caption: Synthetic pathway to the target molecule.

Part 3: Experimental Protocols

The following protocols provide self-validating systems for synthesis. Each step should be monitored (e.g., by TLC) to ensure completion before proceeding.

Protocol A: Classical Thermal Cyclization

This method utilizes a high-boiling solvent to achieve the necessary temperature for cyclization.[10]

Step 1: Synthesis of Ethyl 2-(3-hydroxyanilino)methylenemalonate

-

Combine 3-aminophenol (10.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) in a 250 mL round-bottom flask.

-

Heat the mixture in an oil bath at 120-130°C for 1.5 hours. Ethanol will distill from the reaction mixture.

-

Monitor the reaction by TLC until the 3-aminophenol spot is consumed.

-

Allow the mixture to cool slightly. The resulting viscous oil is the intermediate and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4,7-dihydroxyquinoline-3-carboxylate

-

In a 1 L three-necked flask equipped with a mechanical stirrer and a condenser, bring 300 mL of Dowtherm A or diphenyl ether to a vigorous boil (~250-260°C).

-

Add the warm intermediate from Step 1 dropwise to the boiling solvent over 20 minutes.

-

Maintain reflux for 30-45 minutes. A precipitate of the product will form.

-

Allow the mixture to cool to below 100°C, then add 300 mL of hexanes to dilute the solvent and aid filtration.

-

Filter the solid product, wash thoroughly with hexanes, and air dry.

Step 3: Synthesis of 4,7-Dihydroxyquinoline-3-carboxylic Acid

-

Suspend the crude ethyl ester from Step 2 in 250 mL of 10% (w/v) aqueous sodium hydroxide.[10]

-

Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved, indicating complete hydrolysis.[11]

-

Cool the resulting solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~3-4.

-

A dense, off-white precipitate of the final product will form.

-

Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60°C.

Protocol B: Modern Microwave-Assisted Synthesis

This protocol leverages microwave irradiation to dramatically reduce reaction times and potentially improve yields.[3][6][12]

Step 1: One-Pot Condensation and Cyclization

-

In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.24 g, 15 mmol). The excess DEEM can serve as a solvent.[3]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 250°C and hold for 10 minutes. Monitor the internal pressure to ensure it remains within the vial's limits.

-

After the reaction is complete, cool the vial to room temperature. A solid precipitate of ethyl 4,7-dihydroxyquinoline-3-carboxylate should form.

-

Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum.

Step 2: Saponification

-

Follow Step 3 from Protocol A, scaling the reagent volumes appropriately for the amount of ester obtained.

Part 4: Data Analysis and Optimization

The choice between classical and microwave-assisted synthesis depends on available equipment and desired throughput. The following table summarizes typical parameters.

| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale & Key Insights |

| Cyclization Temp. | ~250 °C | 250 - 300 °C | High thermal energy is required for the 6-electron electrocyclization.[3] |

| Cyclization Time | 30 - 60 min | 5 - 15 min | Microwave heating provides rapid, uniform energy transfer, accelerating the reaction.[6][12] |

| Typical Yields | 60 - 85% | 70 - 95% | Microwave methods can minimize degradation byproducts due to shorter reaction times.[6] |

| Solvent | High-boiling (Dowtherm A) | Often neat or minimal solvent | Reduces workup complexity and waste. |

| Key Optimization | Efficient stirring, controlled addition | Precise temperature and time control | Overheating can lead to decarboxylation and degradation. A time-temperature study is recommended to find the optimal yield.[6] |

Part 5: Alternative Synthetic Approaches

While the Gould-Jacobs reaction is highly effective for this target, other named reactions are central to quinoline synthesis and offer alternative retrosynthetic disconnections.

-

Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of an aniline with a β-ketoester. For the target molecule, this would require reacting 3-aminophenol with diethyl malonate, followed by cyclization. This route is often complementary to the Gould-Jacobs.[5][13]

-

Pfitzinger Reaction: This method constructs the quinoline ring from isatin and a carbonyl compound. It is a primary route for synthesizing quinoline-4-carboxylic acids.

These alternatives are valuable for creating different substitution patterns that may not be readily accessible through the Gould-Jacobs approach.

Conclusion

The synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid is most reliably achieved via the Gould-Jacobs reaction, a robust and well-documented pathway. By starting with 3-aminophenol and diethyl ethoxymethylenemalonate, researchers can access the target molecule through a straightforward three-step process of condensation, thermal cyclization, and saponification. Modern microwave-assisted protocols offer a significant improvement in efficiency, reducing reaction times from hours to minutes while often improving yields. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and further exploration of this valuable chemical scaffold.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2020, May 15). Retrieved January 22, 2026, from [Link]

-

Gould-Jacobs Quinoline-forming Reaction - Biotage. (n.d.). Retrieved January 22, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2017, November 13). Retrieved January 22, 2026, from [Link]

-

A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. (2009, July 2). Retrieved January 22, 2026, from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002, November). Retrieved January 22, 2026, from [Link]

-

Gould-Jacobs Reaction - Name Reactions in Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). Retrieved January 22, 2026, from [Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (1988, May 1). Retrieved January 22, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved January 22, 2026, from [Link]

-

Quinolones also come from anilines by cyclization to an ortho position. (n.d.). Retrieved January 22, 2026, from [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (2022, June 29). Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. (n.d.).

-

Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - NIH. (2021, July 1). Retrieved January 22, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2023, December 22). Retrieved January 22, 2026, from [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2014, August 9). Retrieved January 22, 2026, from [Link]

-

Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - NIH. (2023, July 31). Retrieved January 22, 2026, from [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (2010, October 1). Retrieved January 22, 2026, from [Link]

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration | Journal of Medicinal Chemistry - ACS Publications. (1993, January 1). Retrieved January 22, 2026, from [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved January 22, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. ablelab.eu [ablelab.eu]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Quinolones also come from anilines by cyclization to an ortho position [ns1.almerja.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 4,7-Dihydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 4,7-dihydroxyquinoline-3-carboxylic acid. We will delve into the scientific rationale for investigating this molecule, outline a plausible synthetic route, and present a multi-tiered screening cascade to elucidate its therapeutic potential. This document is structured to provide not just protocols, but the strategic thinking behind each experimental choice, ensuring a robust and logical investigative process.

Introduction: The Scientific Rationale for Screening 4,7-Dihydroxyquinoline-3-carboxylic acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, anti-HIV, and cannabinoid receptor modulating effects.[1] The 4-quinolone-3-carboxylic acid motif, in particular, has a long history of clinical significance, most notably in the development of quinolone antibiotics.[1] Our interest in the specific analogue, 4,7-dihydroxyquinoline-3-carboxylic acid, stems from its structural similarity to kynurenic acid (KYNA), an endogenous metabolite of tryptophan.

KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[2][3] Overactivation of these receptors is implicated in the pathophysiology of various neurodegenerative disorders. While KYNA itself has neuroprotective properties, its therapeutic utility is limited by poor penetration of the blood-brain barrier. This has spurred the development of KYNA analogues with improved pharmacokinetic profiles. 4,7-dihydroxyquinoline-3-carboxylic acid, as a structural analogue of KYNA, presents a compelling candidate for investigation as a potential neuroprotective agent.

Furthermore, the diverse bioactivities of quinoline derivatives suggest that a broader screening approach is warranted. Various substitutions on the quinoline ring are known to impart a range of pharmacological effects, from antimicrobial to anticancer activities.[4] Therefore, a comprehensive screening of 4,7-dihydroxyquinoline-3-carboxylic acid is essential to fully explore its therapeutic potential beyond neuroprotection.

Synthesis of 4,7-Dihydroxyquinoline-3-carboxylic acid

A plausible synthetic route for 4,7-dihydroxyquinoline-3-carboxylic acid can be adapted from established methods for similar quinoline carboxylic acid derivatives. A particularly relevant approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization. A detailed, multi-step synthesis is proposed below, based on a method described for the synthesis of 7-hydroxyquinoline-4-carboxylic acid.[5]

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4,7-dihydroxyquinoline-3-carboxylic acid.

Step-by-Step Experimental Protocol

-

Synthesis of Ethyl 2-(3-methoxyanilino)methylenemalonate (Intermediate A):

-

In a round-bottom flask, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-110°C for 2 hours.

-

Allow the reaction to cool, yielding the crude intermediate product.

-

-

Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (E):

-

In a separate flask, heat Dowtherm A to its boiling point (approximately 250°C).

-

Slowly add the crude intermediate from the previous step to the boiling Dowtherm A.

-

Maintain the reflux for 15-20 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration and wash with hexane.

-

-

Saponification to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (G):

-

Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture until the solid dissolves completely (approximately 1-2 hours).

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Collect the precipitated carboxylic acid by filtration and wash thoroughly with water.

-

-

Demethylation to 4,7-Dihydroxyquinoline-3-carboxylic acid (I):

-

Suspend the methoxy-substituted quinoline carboxylic acid in a solution of hydrobromic acid (48%).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash with cold water and then a small amount of ethanol to yield the final product.

-

A Tiered Approach to Biological Activity Screening

A systematic screening cascade is proposed to efficiently evaluate the biological activities of 4,7-dihydroxyquinoline-3-carboxylic acid. This tiered approach begins with broad, high-throughput assays to identify general activities and progresses to more specific, target-based assays to elucidate the mechanism of action.

Caption: Tiered screening workflow for 4,7-dihydroxyquinoline-3-carboxylic acid.

Tier 1: Primary Screening

The initial tier of screening involves broad-based assays to identify general biological activities and potential liabilities such as cytotoxicity.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used initial screen for the cytotoxic potential of a compound.[4][6] This is a critical first step to determine a suitable concentration range for subsequent cell-based assays and to identify any potential anticancer activity.

Protocol:

-

Cell Seeding: Plate human cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4,7-dihydroxyquinoline-3-carboxylic acid in culture medium. Add the compound solutions to the wells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Rationale: The quinoline core is present in many antibacterial drugs.[7] Therefore, screening for antimicrobial activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Prepare a two-fold serial dilution of 4,7-dihydroxyquinoline-3-carboxylic acid in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: Many neurodegenerative diseases have an oxidative stress component. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound, providing an indication of its antioxidant potential.[8]

Protocol:

-

Reaction Mixture: In a 96-well plate, add various concentrations of 4,7-dihydroxyquinoline-3-carboxylic acid to a solution of DPPH in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid can be used as a positive control.

Tier 2: Secondary Screening

Based on the results from the primary screening, more focused secondary assays are performed to confirm and expand upon the initial findings.

Rationale: Given the structural similarity to kynurenic acid, a known NMDA receptor antagonist, it is crucial to investigate the interaction of 4,7-dihydroxyquinoline-3-carboxylic acid with this receptor.[2][3] A competitive binding assay using a radiolabeled ligand can determine the affinity of the compound for the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.

-

Binding Assay: In a reaction mixture containing the membrane preparation and a radiolabeled NMDA receptor antagonist (e.g., [³H]CGS 19755), add varying concentrations of 4,7-dihydroxyquinoline-3-carboxylic acid.

-

Incubation and Filtration: Incubate the mixture and then rapidly filter it through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the inhibitory constant of the compound for the NMDA receptor.

Rationale: If the primary cytotoxicity screen shows significant activity against a cancer cell line, it is important to assess the compound's activity across a broader panel of cancer cell lines to determine its spectrum of activity and potential for selective toxicity.[9]

Protocol:

-

Utilize the MTT assay protocol as described in section 3.1.1, but expand the testing to include a panel of cell lines representing different cancer types (e.g., lung, breast, colon, prostate). This will help to identify if the compound has a broad-spectrum anticancer effect or is selective for certain cancer types.

Rationale: If significant antimicrobial activity is observed, preliminary mechanistic studies can provide insight into the compound's mode of action. For quinolone-type compounds, inhibition of DNA gyrase is a common mechanism.[7]

Protocol (DNA Gyrase Inhibition Assay):

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and ATP.

-

Compound Addition: Add varying concentrations of 4,7-dihydroxyquinoline-3-carboxylic acid to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.

Tier 3: Target Validation and Mechanistic Studies

Positive results from the secondary screens will necessitate more in-depth studies to validate the biological target and further elucidate the mechanism of action.

Rationale: Based on the structural relationship to kynurenic acid, it may be relevant to investigate the compound's effect on key enzymes in the kynurenine pathway, such as kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO).[10] Inhibition of these enzymes could modulate the levels of neuroactive metabolites. Commercially available assay kits can be used for this purpose.[11]

Protocol (General Enzyme Inhibition Assay):

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of 4,7-dihydroxyquinoline-3-carboxylic acid.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.

-

Data Analysis: Determine the IC50 value of the compound for the enzyme.

Rationale: The ultimate validation of a compound's therapeutic potential requires testing in animal models of disease. The choice of model will depend on the most promising in vitro activities observed.

-

Neuroprotection: If the compound shows potent NMDA receptor antagonism and neuroprotective effects in vitro, a rodent model of neurodegeneration (e.g., induced by excitotoxins or in a transgenic model) would be appropriate.

-

Antimicrobial: For compounds with significant antimicrobial activity, an infection model in mice would be used to assess in vivo efficacy.

-

Anticancer: If promising and selective anticancer activity is observed, a tumor xenograft model in immunocompromised mice would be the next step.

Data Presentation and Interpretation

All quantitative data from the screening assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity of 4,7-Dihydroxyquinoline-3-carboxylic acid

| Assay | Endpoint | Result (e.g., IC50, MIC, EC50) | Positive Control |

| Cytotoxicity (MTT) | |||

| HEK293 | IC50 (µM) | Doxorubicin | |

| MCF-7 | IC50 (µM) | Doxorubicin | |

| Antimicrobial | |||

| S. aureus | MIC (µg/mL) | Ciprofloxacin | |

| E. coli | MIC (µg/mL) | Ciprofloxacin | |

| C. albicans | MIC (µg/mL) | Fluconazole | |

| Antioxidant | |||

| DPPH Scavenging | EC50 (µM) | Ascorbic Acid | |

| Neuroprotection | |||

| NMDA Receptor Binding | Ki (µM) | Kynurenic Acid | |

| Enzyme Inhibition | |||

| KAT II | IC50 (µM) | Known Inhibitor | |

| KMO | IC50 (µM) | Known Inhibitor |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the biological activity screening of 4,7-dihydroxyquinoline-3-carboxylic acid. By employing a tiered approach, researchers can systematically investigate the therapeutic potential of this molecule, from broad initial screens to specific target validation. The proposed protocols are based on established methodologies and are designed to yield robust and interpretable data. The structural relationship of the target compound to known bioactive molecules, particularly kynurenic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The successful execution of this screening cascade will provide valuable insights into the pharmacological profile of 4,7-dihydroxyquinoline-3-carboxylic acid and guide its future development.

References

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society. Available at: [Link]

-

Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). Biochemical Pharmacology. Available at: [Link]

-

Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes. (1995). Journal of Neurochemistry. Available at: [Link]

-

6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). Journal of Medicinal Chemistry. Available at: [Link]

-

A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. (2000). ResearchGate. Available at: [Link]

- New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020). Google Patents.

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

-

Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. Available at: [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Available at: [Link]

-

Kynureninase Inhibitor Screening Assay Kit KYNU 79514. BPS Bioscience. Available at: [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2020). Pharmaceutical and Biomedical Research. Available at: [Link]

-

Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin. (2022). ResearchGate. Available at: [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021). Google Patents.

-

Levofloxacin. Wikipedia. Available at: [Link]

-

Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. (2021). Frontiers in Endocrinology. Available at: [Link]

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). Journal of Medicinal Chemistry. Available at: [Link]

-

Kynurenine/Kynurenic Acid/Quinolinic Acid ELISA pack I Kits cited in >40 papers. Immusmol. Available at: [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Levofloxacin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]

- 11. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4,7-Dihydroxyquinoline-3-carboxylic Acid

Introduction

4,7-Dihydroxyquinoline-3-carboxylic acid is a significant heterocyclic compound belonging to the quinoline family. Molecules within this class are recognized for their wide-ranging biological activities and serve as crucial scaffolds in medicinal chemistry and drug development.[1][2] The precise structural elucidation of such compounds is paramount to understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,7-Dihydroxyquinoline-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the correlation between the molecular structure and its spectral output. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and trustworthiness.

It is important to note that while this guide provides a thorough analysis based on established spectroscopic principles and data from closely related analogs, detailed experimental spectra for 4,7-Dihydroxyquinoline-3-carboxylic acid are often found within specialized research articles. A key reference for the synthesis and detailed characterization of this compound is the paper "Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration" published in the Journal of Medicinal Chemistry.[1][2][3] Researchers are encouraged to consult this primary source and its supporting information for specific experimental data.

Molecular Structure and Tautomerism

4,7-Dihydroxyquinoline-3-carboxylic acid can exist in different tautomeric forms. The predominant form is generally the 4-quinolone tautomer, 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, due to the stability conferred by the conjugated enone system. This guide will focus on the analysis of this major tautomer.

Figure 1: Chemical structure of 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of acidic protons (hydroxyl and carboxylic acid), which are readily observable in this solvent.[4]

Data Interpretation: While specific experimental data for 4,7-dihydroxyquinoline-3-carboxylic acid is not publicly available in spectral databases, we can analyze the spectrum of the closely related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (which lacks the 7-OH group) to establish a baseline interpretation.[4] The expected ¹H NMR spectrum of 4,7-dihydroxyquinoline-3-carboxylic acid would show additional effects due to the hydroxyl group at the C7 position.

Table 1: ¹H NMR Data for 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid in DMSO-d₆ [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 15.34 | Singlet | 1H | -COOH |

| 13.42 | Singlet | 1H | -NH |

| 8.89 | Singlet | 1H | H2 |

| 8.28 | Doublet | 1H | H5 |

| 7.88 | Multiplet | 1H | H7 |

| 7.81 | Doublet | 1H | H8 |

| 7.60 | Multiplet | 1H | H6 |

Analysis of the Analog and Predicted Spectrum for the Target Compound:

-

Carboxylic Acid and Amide Protons: The highly deshielded singlets at δ 15.34 and δ 13.42 ppm are characteristic of the carboxylic acid and the N-H proton of the quinolone ring, respectively.[4] These acidic protons are often broad.

-

H2 Proton: The singlet at δ 8.89 ppm corresponds to the proton at the C2 position, which is adjacent to the nitrogen atom and the C3-substituent, leading to significant deshielding.

-

Aromatic Protons (H5, H6, H7, H8): The protons on the benzo- part of the quinoline ring appear in the typical aromatic region (δ 7.0-8.5 ppm).[5]

-

Expected Influence of the 7-OH Group: For 4,7-dihydroxyquinoline-3-carboxylic acid, the introduction of the electron-donating hydroxyl group at C7 would significantly alter the chemical shifts of the protons on that ring.

-

The proton at H8 would likely shift upfield (to a lower δ value) due to the ortho-electron-donating effect of the OH group.

-

The proton at H6 would also experience an upfield shift.

-

The proton at H5 would be less affected but may show a slight upfield shift.

-

A new, broad singlet corresponding to the 7-OH proton would appear, likely in the δ 9-11 ppm range in DMSO-d₆.

-

¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Quaternary carbons are typically weaker in intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,7-Dihydroxyquinoline-3-carboxylic Acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | C4 (C=O) | Carbonyl carbon in a conjugated ketone system. |

| ~165-170 | Carboxylic C=O | Typical range for a carboxylic acid carbonyl.[6] |

| ~155-160 | C7 | Aromatic carbon attached to a hydroxyl group, significantly deshielded. |

| ~145-150 | C2 | Carbon adjacent to nitrogen in the heterocyclic ring. |

| ~135-140 | C8a | Quaternary carbon at the ring junction. |

| ~120-130 | C5, C8 | Aromatic CH carbons. |

| ~110-120 | C4a, C6 | Quaternary carbon at the ring junction and aromatic CH ortho to the OH group. |

| ~105-110 | C3 | Carbon bearing the carboxylic acid group. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Experimental Choices: The sample is typically prepared as a KBr (potassium bromide) pellet to obtain a solid-state spectrum. This method is straightforward and avoids solvent interference in the fingerprint region.

Data Interpretation: The IR spectrum of 4,7-dihydroxyquinoline-3-carboxylic acid is expected to be complex but highly informative, showing characteristic absorptions for its multiple functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H Stretch (phenolic) | 7-OH group |

| 3300-2500 (broad) | O-H Stretch (carboxylic acid) | -COOH group (often overlapping with C-H stretches) |

| ~3100 | N-H Stretch | Amide N-H in the quinolone ring |

| 3100-3000 | C-H Stretch (aromatic) | Aromatic C-H bonds |

| ~1720-1690 | C=O Stretch (carboxylic acid) | -COOH group |

| ~1660-1640 | C=O Stretch (amide/ketone) | 4-oxo group in the quinolone ring |

| ~1620-1580 | C=C and C=N Stretches | Aromatic and heterocyclic ring stretches |

| ~1250-1200 | C-O Stretch (phenolic) | 7-C-OH bond |

The broadness of the O-H and N-H stretching bands is a result of extensive intermolecular hydrogen bonding in the solid state. The region from 3300-2500 cm⁻¹ can appear "messy" due to the overlap of the very broad carboxylic acid O-H stretch with the sharper C-H and N-H stretching bands.[7]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule. It typically produces the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated molecular ion [M-H]⁻ in negative mode.

Data Interpretation: The molecular formula of 4,7-dihydroxyquinoline-3-carboxylic acid is C₁₀H₇NO₄, with a monoisotopic mass of approximately 205.0324 g/mol .

-

Molecular Ion: In positive-ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 206.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation, primarily through the loss of small, stable molecules. A primary fragmentation pathway would be the loss of water (H₂O, 18 Da) and/or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

Proposed Fragmentation Pathway:

Figure 2: A plausible ESI-MS fragmentation pathway for 4,7-dihydroxyquinoline-3-carboxylic acid.

-

Loss of Water: The initial protonated molecule (m/z 206) can readily lose a molecule of water from the carboxylic acid group, resulting in a fragment at m/z 188.

-

Loss of Carbon Dioxide: Decarboxylation is a common fragmentation for carboxylic acids, leading to a fragment at m/z 162.

-

Sequential Loss: The fragment at m/z 188 may further lose carbon monoxide (CO) to yield a fragment at m/z 160.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4,7-dihydroxyquinoline-3-carboxylic acid.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to obtain a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 206) and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the observed m/z values with the calculated exact masses to confirm elemental compositions.

-

Conclusion

The comprehensive spectroscopic analysis of 4,7-dihydroxyquinoline-3-carboxylic acid, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers complementary information, from the carbon-hydrogen framework and functional groups to the overall molecular weight and fragmentation behavior. This guide outlines the expected spectral features and provides the rationale behind them, empowering researchers to confidently characterize this important molecule and its derivatives. For definitive, experimental data, consulting primary research literature remains the most authoritative approach.

References

-

Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(9), 1001–1006. [Link]

- Manera, C., et al. (2006). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists. Journal of Medicinal Chemistry, 49(20), 5947–5957.

-

PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Trade Science Inc. (2014).

-

ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

- MDPI. (2023). Diastereoselective Synthesis of (–)

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]

- Manera, C., et al. (2007). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 14(3), 329-346.

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(9), 1001-1006.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4,7-Dihydroxyquinoline-3-carboxylic acid

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability stand as gatekeepers to bioavailability, efficacy, and safety. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for characterizing the solubility and stability of 4,7-dihydroxyquinoline-3-carboxylic acid, a molecule of interest within the broader, biologically significant class of quinoline-carboxylic acids.[1][2] For researchers, formulation scientists, and drug development professionals, this document serves as a practical framework for generating robust and reliable data to inform critical development decisions.

Understanding the Molecule: Predicted Physicochemical Landscape of 4,7-Dihydroxyquinoline-3-carboxylic acid

The structure of 4,7-dihydroxyquinoline-3-carboxylic acid, with its quinoline core, two hydroxyl groups, and a carboxylic acid moiety, provides initial clues to its behavior in various solvent systems and under different environmental stressors.

-

Polarity and Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group suggests that the molecule is capable of extensive hydrogen bonding. These functional groups are polar and will dominate the molecule's interaction with solvents.

-

Predicted Solubility: Based on the principle of "like dissolves like," 4,7-dihydroxyquinoline-3-carboxylic acid is expected to exhibit higher solubility in polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO), and lower solubility in non-polar solvents like hexane and toluene. The solubility in aqueous solutions is expected to be highly pH-dependent due to the ionizable carboxylic acid and potentially the hydroxyl groups.

-

Potential Stability Liabilities: The phenolic hydroxyl groups may be susceptible to oxidation, especially in the presence of metal ions or under basic conditions. The carboxylic acid group could undergo decarboxylation at elevated temperatures. The quinoline ring itself is generally stable but can be subject to photodecomposition.

A Systematic Approach to Solubility Determination

A definitive understanding of solubility requires empirical testing. The following workflow outlines a robust protocol for determining the equilibrium solubility of 4,7-dihydroxyquinoline-3-carboxylic acid.

Experimental Workflow: Equilibrium Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the concentration of 4,7-dihydroxyquinoline-3-carboxylic acid in a saturated solution at equilibrium.[3][4]

Materials and Reagents:

-

4,7-Dihydroxyquinoline-3-carboxylic acid (solid, pure form)

-

Panel of solvents: Purified water (USP grade), Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400).

-

Validated HPLC/UPLC method for quantification.

Procedure:

-

Preparation: Add an excess of solid 4,7-dihydroxyquinoline-3-carboxylic acid to vials containing each of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sampling: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Analysis: Dilute the filtered supernatant with an appropriate analytical solvent and analyze the concentration using a validated HPLC/UPLC method.[3]

-

Replicates: Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Comparative Solubility Data

Summarize the quantitative solubility data in a clear, structured table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µM) ± SD |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| PBS (pH 7.4) | 37 | ||

| 0.1 N HCl | 37 | ||

| 0.1 N NaOH | 37 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| PEG 400 | 25 |

A Framework for Comprehensive Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.[5]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[6]

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocol: Forced Degradation

Objective: To identify potential degradation products and pathways for 4,7-dihydroxyquinoline-3-carboxylic acid.

Materials and Reagents:

-

4,7-Dihydroxyquinoline-3-carboxylic acid

-

Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

-

A stability-indicating analytical method (typically HPLC or UPLC with UV and MS detection).

Procedure:

-

Sample Preparation: Prepare solutions of the compound in various stress media.

-

Exposure: Expose the samples to the specified conditions for a designated time.

-

Time Points: At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method capable of separating the parent compound from its degradation products.[3] An ideal method will employ a mass spectrometer to aid in the identification of degradants.

Long-Term Stability Studies (ICH Guidelines)

For drug development, long-term stability studies under controlled storage conditions are required.[5][7]

Storage Conditions (as per ICH Q1A(R2)):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency: For a 12-month study, testing is typically performed at 0, 3, 6, 9, and 12 months.[7]

Data Presentation: Stability Data Summary

Present the stability data in a table that clearly shows the percentage of the parent compound remaining and the formation of any degradation products over time.

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |

| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |

| 8 | ||||

| 24 | ||||

| 0.1 N NaOH, 60°C | 0 | 100 | 0 | 0 |

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |

| 8 | ||||

| 24 |

Essential Analytical Methodologies

The accuracy of solubility and stability data is critically dependent on the analytical methods used for quantification.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for the separation and quantification of small molecules. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

UV-Vis Spectroscopy: A UV-Vis detector is typically used with HPLC/UPLC for quantification, provided the compound has a suitable chromophore. The selection of the detection wavelength should be at the λmax of the compound to ensure maximum sensitivity.

-

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for stability studies. It allows for the confirmation of the parent compound's identity and the identification of degradation products by their mass-to-charge ratio and fragmentation patterns.[8][9][10]

-

Method Validation: The analytical method used must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[11]

Conclusion: A Pathway to De-risking Development

A comprehensive understanding of the solubility and stability of 4,7-dihydroxyquinoline-3-carboxylic acid is not merely an academic exercise; it is a critical step in de-risking its development as a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data necessary to guide formulation development, predict in vivo behavior, and ensure the safety and efficacy of the final drug product. By investing in this foundational characterization early, researchers can make more informed decisions, ultimately accelerating the path to the clinic.

References

- Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- Lahna, A. (2022).

- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Sigma-Aldrich.

- Various Authors. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. BenchChem.

- Various Authors. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- Biosynth. (n.d.). 4,7-Dihydroxyquinoline-3-carboxylic acid hydrobromide. Biosynth.

- Various Authors. (2025). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Gupta, V., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.

- Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

- Various Authors. (2023). Solubility of Organic Compounds. LibreTexts Chemistry.

- Various Authors. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Various Authors. (n.d.).

- Various Authors. (2022). Analytical Methods for the Determination of Major Drugs Used for the Treatment of COVID-19. A Review.

- Various Authors. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. japsonline.com [japsonline.com]

- 6. criver.com [criver.com]

- 7. www3.paho.org [www3.paho.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

potential therapeutic targets of 4,7-Dihydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 4,7-Dihydroxyquinoline-3-carboxylic acid

Abstract

The 4-quinolone-3-carboxylic acid motif is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] This guide focuses on a specific derivative, 4,7-dihydroxyquinoline-3-carboxylic acid, a molecule of significant therapeutic interest due to its close structural analogy to kynurenic acid (KYNA), an endogenous neuromodulator.[2] KYNA is a critical metabolite in the tryptophan-kynurenine pathway, and its dysregulation is implicated in a host of neurological and inflammatory disorders.[3][4] This document presents a scientifically grounded exploration of the probable therapeutic targets of 4,7-dihydroxyquinoline-3-carboxylic acid. Our central hypothesis is that its targets can be logically inferred from the well-established pharmacology of KYNA and related quinoline-based compounds. We will delve into its potential roles in modulating key enzymes of the kynurenine pathway and its direct interactions with critical neurotransmitter receptors. This guide provides not only the scientific rationale for target selection but also detailed, field-proven experimental workflows for validation, positioning 4,7-dihydroxyquinoline-3-carboxylic acid as a promising candidate for further drug development.

Part 1: Modulation of the Kynurenine Pathway - The Endogenous Target System

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, responsible for over 95% of its catabolism.[5] This pathway is not merely a disposal route but a critical source of bioactive molecules that regulate immune responses and neurotransmission.[4] A central axis of the KP involves a metabolic fork that leads to either the neuroprotective kynurenic acid (KYNA) or the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[4][6] An imbalance in the KYNA/QUIN ratio is a key pathological feature in numerous neurodegenerative conditions, including Alzheimer's and Huntington's disease.[6]

Potential Target: Kynurenine-3-Monooxygenase (KMO)

Scientific Rationale: KMO is a flavin-dependent hydroxylase that represents a critical, strategic control point in the kynurenine pathway.[6] It catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), committing the pathway toward the production of the neurotoxin QUIN.[3] Inhibition of KMO is a highly sought-after therapeutic strategy because it achieves two beneficial outcomes simultaneously: it decreases the production of downstream neurotoxic metabolites (3-HK and QUIN) and shunts the metabolic flux towards the synthesis of neuroprotective KYNA.[6] Given that 4,7-dihydroxyquinoline-3-carboxylic acid is a structural analog of both the substrate (kynurenine) and the beneficial end-product (KYNA), it is a prime candidate for a competitive or allosteric inhibitor of KMO.

Experimental Validation Workflow: In Vitro KMO Inhibition Assay

This workflow is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 4,7-dihydroxyquinoline-3-carboxylic acid against recombinant human KMO.

Detailed Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4). Serially dilute 4,7-dihydroxyquinoline-3-carboxylic acid in DMSO, followed by a final dilution in the reaction buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM). Prepare solutions of L-kynurenine, NADPH, and recombinant human KMO enzyme in the reaction buffer.

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, NADPH solution, and the test compound dilution (or vehicle control). Add the KMO enzyme solution and pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the L-kynurenine substrate solution.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid, which precipitates the enzyme.

-

Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of the product, 3-hydroxykynurenine (3-HK), formed.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation:

| Compound | Target | IC₅₀ (µM) | Assay Type |

| 4,7-Dihydroxyquinoline-3-carboxylic acid | KMO | Experimental Value | LC-MS/MS |

| m-Nitrobenzoylalanine (m-NBA) (Reference) | KMO | ~0.9[3] | Reference Value |

Part 2: Direct Neuromodulatory Targets - The Receptor Target System

Beyond its role in the endogenous metabolic pathway, the quinoline structure is well-suited to interact directly with neurotransmitter receptors. This dual-action potential—influencing both metabolite levels and receptor activity—is a hallmark of promising neurotherapeutics.[7]

Potential Target: N-Methyl-D-Aspartate (NMDA) Receptors

Scientific Rationale: NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. However, their overactivation leads to excitotoxicity, a common pathological mechanism in stroke, epilepsy, and neurodegenerative diseases. KYNA is a well-established endogenous antagonist of NMDA receptors, acting at the glycine co-agonist binding site.[2] This antagonism is a primary mechanism behind its neuroprotective effects. The 4-hydroxy-quinoline-carboxylic acid core of KYNA is critical for this activity. It is highly probable that 4,7-dihydroxyquinoline-3-carboxylic acid, sharing this core architecture, also functions as an NMDA receptor antagonist.

Experimental Validation Workflow: Whole-Cell Patch-Clamp Electrophysiology

This workflow measures the ability of the test compound to inhibit electrical currents induced by NMDA receptor activation in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing specific NMDA receptor subunits.

Detailed Protocol:

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Recording Setup: Place a coverslip with adherent cells onto the stage of an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an internal solution.

-

Whole-Cell Configuration: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply a further pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).

-

Baseline and Agonist Application: Perfuse the cell with a standard extracellular solution. To elicit a response, switch to a solution containing NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM). Record the resulting inward current.

-

Compound Testing: After the response returns to baseline, perfuse the cell with a solution containing the agonists plus a specific concentration of 4,7-dihydroxyquinoline-3-carboxylic acid. Record the inhibited current.

-

Dose-Response: Repeat step 5 with a range of compound concentrations to build a dose-response curve.

-

Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compound. Calculate the percent inhibition and plot against the compound concentration to determine the IC₅₀.

Data Interpretation:

| Compound | Target | IC₅₀ (µM) | Assay Type |

| 4,7-Dihydroxyquinoline-3-carboxylic acid | NMDA Receptor | Experimental Value | Whole-Cell Patch-Clamp |

| Kynurenic Acid (Reference) | NMDA Receptor | Varies by subunit | Whole-Cell Patch-Clamp |

Potential Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Scientific Rationale: The α7 nAChR is a ligand-gated ion channel highly expressed in the central nervous system and implicated in cognitive processes like learning and memory.[8] It is also a key component of the "cholinergic anti-inflammatory pathway."[8] KYNA acts as a negative allosteric modulator of α7 nAChRs.[2] Given the known activity of various quinoline derivatives at nicotinic receptors, 4,7-dihydroxyquinoline-3-carboxylic acid is a strong candidate for an α7 nAChR modulator.[9] Targeting this receptor could have therapeutic benefits in schizophrenia, Alzheimer's disease, and inflammatory conditions.[8][10]

Experimental Validation Workflow: High-Throughput Calcium Imaging Assay

This workflow provides a functional, high-throughput method to assess the compound's ability to inhibit agonist-induced activation of α7 nAChRs in a cell line engineered to express the receptor.

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing human α7 nAChR (e.g., GH4C1 or SH-EP1) in black-walled, clear-bottom 384-well microplates and culture overnight.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with an assay buffer. Add serial dilutions of 4,7-dihydroxyquinoline-3-carboxylic acid to the wells and incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Agonist Injection: The instrument will record a baseline fluorescence reading before injecting a solution of an α7 nAChR agonist (e.g., choline or PNU-282987) at a concentration that elicits a submaximal response (EC₈₀).

-

Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes after agonist addition to capture the peak calcium influx.

-

Data Analysis: Determine the maximum fluorescence response for each well. Calculate the percentage of inhibition caused by the test compound relative to the control wells and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Interpretation:

| Compound | Target | IC₅₀ (µM) | Assay Type |